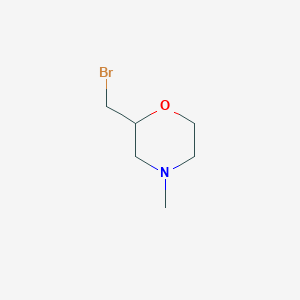

2-(Bromomethyl)-4-methylmorpholine

Description

Significance of Morpholine (B109124) Scaffolds in Advanced Organic Synthesis

The morpholine ring is a privileged structure in medicinal chemistry, meaning it is a common feature in approved drugs and biologically active compounds. nih.govresearchgate.net Its appeal stems from its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, which can enhance the pharmacokinetic profile of a drug candidate. nih.govresearchgate.net The morpholine moiety is a versatile and readily accessible synthetic building block, often introduced as an amine reagent or constructed through various synthetic methodologies. researchgate.net

In advanced organic synthesis, morpholine and its derivatives serve as catalysts, solvents, and key intermediates. asianpubs.org For instance, N-methylmorpholine is utilized as a base catalyst in the production of polyurethanes and other chemical reactions. wikipedia.org Its oxidized derivative, N-methylmorpholine-N-oxide (NMMO), is a commercially important green solvent for cellulose (B213188) in the production of lyocell fibers. asianpubs.org The inherent stability and synthetic tractability of the morpholine ring make it a reliable platform for the elaboration of complex molecular structures.

Research Context of Bromomethylated Heterocycles in Synthetic Chemistry

Bromomethylated heterocyclic compounds are valuable reagents in organic synthesis due to the reactivity of the bromomethyl group. This functional group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the heterocyclic motif into a wide range of molecules.

The α-bromination of carbonyl compounds, a related class of reactions, yields α-brominated products that are significant intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.gov For example, α-bromoacetophenone derivatives are key precursors for non-steroidal anti-inflammatory drugs and other therapeutics. nih.gov Similarly, bromomethylated heterocycles, such as 4-(bromomethyl)quinoline-2(1H)-one, are important intermediates in the synthesis of drugs like rebamipide. google.com The reactivity of the bromomethyl group enables chemists to forge new carbon-carbon and carbon-heteroatom bonds, a fundamental operation in the construction of complex organic molecules.

Overview of Current Research Landscape Pertaining to 2-(Bromomethyl)-4-methylmorpholine

While direct research focusing exclusively on this compound is limited in publicly accessible literature, its research context can be inferred from the extensive studies on its constituent parts. The synthesis of N-methylmorpholine, the parent compound, is well-documented, with methods including the methylation of morpholine using reagents like dimethyl carbonate. asianpubs.orgresearchgate.net

The likely synthetic utility of this compound lies in its ability to act as a bifunctional building block. The tertiary amine of the morpholine ring can act as a base or a nucleophile, while the bromomethyl group is a reactive electrophilic handle. This duality would allow for its incorporation into a variety of molecular scaffolds, potentially leading to the discovery of novel compounds with interesting biological activities or material properties. Research into similarly substituted morpholines has revealed a range of biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties. nih.gov

The logical progression of research would involve the synthesis of this compound, likely through the bromination of a suitable precursor, followed by its application in nucleophilic substitution reactions to generate libraries of new morpholine-containing compounds for screening in various assays.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-methylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-8-2-3-9-6(4-7)5-8/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUWLIFTXFJWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 4 Methylmorpholine

Reactivity Profile of the Bromomethyl Group

The C-Br bond in the bromomethyl substituent is the most reactive site for transformations involving bond cleavage and formation at the exocyclic carbon. As a primary alkyl bromide, its reactivity is characterized by a susceptibility to nucleophilic attack and, to a lesser extent, elimination and reduction.

Nucleophilic Substitution Reactions (SN1, SN2) at the Bromomethyl Center

The primary carbon atom of the bromomethyl group is an electrophilic center, making it a prime target for nucleophiles. Nucleophilic substitution reactions are therefore a hallmark of this compound's reactivity profile. These reactions can, in principle, proceed via two distinct mechanisms: bimolecular nucleophilic substitution (SN2) or unimolecular nucleophilic substitution (SN1).

For 2-(bromomethyl)-4-methylmorpholine, which is a primary alkyl halide, the SN2 mechanism is strongly favored. science-revision.co.ukyoutube.com The SN2 reaction involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the bromine leaving group. science-revision.co.uk This "backside attack" leads to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. science-revision.co.uk

In contrast, the SN1 mechanism, which involves the formation of a carbocation intermediate, is generally disfavored for primary alkyl halides due to the high instability of primary carbocations. youtube.com Therefore, reactions of this compound with a wide array of nucleophiles are expected to proceed via the SN2 pathway. Common nucleophiles that can displace the bromide ion include hydroxide, alkoxides, cyanide, and amines, leading to the formation of alcohols, ethers, nitriles, and substituted amines, respectively. science-revision.co.ukyoutube.com For example, reaction with ammonia (B1221849) or primary/secondary amines can be used to introduce new amino functionalities. chemguide.co.uk

| Reactant | Nucleophile | Solvent | Predicted Major Product | Reaction Type |

| This compound | Sodium Hydroxide (NaOH) | Aqueous | (4-Methylmorpholin-2-yl)methanol | SN2 |

| This compound | Sodium Cyanide (NaCN) | DMSO (Polar Aprotic) | 2-(4-Methylmorpholin-2-yl)acetonitrile | SN2 |

| This compound | Ammonia (NH3) | Ethanol | 1-(4-Methylmorpholin-2-yl)methanamine | SN2 |

| This compound | Sodium Azide (B81097) (NaN3) | DMF | 2-(Azidomethyl)-4-methylmorpholine | SN2 |

Elimination Reactions and Olefin Formation

Elimination reactions are often in competition with nucleophilic substitution. libretexts.orgmasterorganicchemistry.com In the case of this compound, an elimination reaction would involve the removal of a proton (H⁺) from a carbon atom adjacent to the bromomethyl group (the β-carbon) and the expulsion of the bromide ion, leading to the formation of an alkene. This process is typically facilitated by a base. libretexts.org

The primary mechanism for elimination in primary alkyl halides is the bimolecular elimination (E2) reaction, which requires a strong base. masterorganicchemistry.com The β-hydrogens in this compound are located at the C3 and C5 positions of the morpholine (B109124) ring. However, for an E2 reaction to occur, the β-hydrogen and the leaving group must be able to adopt an anti-periplanar conformation. The most likely elimination product would be 4-methyl-2-methylidenemorpholine, resulting from the abstraction of the proton at the C2 position of the ring.

However, for primary, unhindered alkyl halides like this compound, SN2 reactions are generally much faster and are the major pathway, especially with nucleophiles that are not sterically bulky. masterorganicchemistry.com Elimination (E2) typically becomes significant only with the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) which act as poor nucleophiles. libretexts.org According to Zaitsev's rule, elimination reactions tend to form the more stable, more highly substituted alkene; however, in this case, only one olefin product is possible through β-elimination. libretexts.orgsiyavula.com

Reductive Transformations (e.g., Dehalogenation)

The bromomethyl group can be reduced to a methyl group through dehalogenation reactions. This transformation effectively replaces the bromine atom with a hydrogen atom. Several methods are available for this purpose. A common approach involves the use of metal hydrides, such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in some cases, which can reduce alkyl halides to alkanes.

Another established method is the reaction with a combination of a metal, like zinc or tin, and an acid. Catalytic hydrogenation can also be employed, using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, often with a base to neutralize the HBr formed. These reductive processes are fundamental in organic synthesis for removing a halogen that may have been used to facilitate a previous synthetic step.

Reactivity of the Morpholine Ring System

The morpholine ring in this compound is a saturated heterocycle containing both an ether linkage and a tertiary amine. Its reactivity is largely centered on the nitrogen atom.

Electrophilic and Nucleophilic Attack on the Morpholine Heterocycle

The morpholine ring itself is generally unreactive towards both electrophilic and nucleophilic attack under typical conditions. As a saturated heterocycle, it lacks the π-electron system that makes aromatic rings susceptible to electrophilic substitution. The C-O and C-C single bonds are strong and not easily broken. The ring is also not significantly strained, precluding reactions driven by ring-opening. Therefore, reactions involving the cleavage of the morpholine ring require harsh conditions and are not a common feature of its reactivity profile.

Transformations Involving the Nitrogen Atom (e.g., N-Alkylation, N-Functionalization)

The nitrogen atom of the 4-methylmorpholine (B44366) moiety is a tertiary amine, which defines a key aspect of the molecule's chemical personality. The lone pair of electrons on the nitrogen atom makes it both a Lewis base and a nucleophile.

As a base, the nitrogen can readily accept a proton from an acid to form a quaternary ammonium (B1175870) salt, specifically a 4-methylmorpholinium salt. uni.lu This basicity is an important property influencing the reaction conditions where this molecule might be used.

As a nucleophile, the tertiary nitrogen can react with electrophiles. A prominent example is N-alkylation, where the nitrogen atom attacks an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction converts the neutral tertiary amine into a positively charged quaternary amine. Another possible transformation is the reaction with an oxidizing agent, such as hydrogen peroxide or a peroxy acid, to form the corresponding N-oxide, this compound 4-oxide. The resulting N-oxide is a useful intermediate in its own right, for example, in facilitating certain types of oxidation reactions.

Intramolecular Cyclization and Rearrangement Processes

The strategic positioning of a leaving group (bromide) on a carbon adjacent to the morpholine ring sets the stage for intramolecular processes. The tertiary amine of the morpholine ring can act as an internal nucleophile, leading to complex cyclization and rearrangement reactions.

The most prominent rearrangement pathway for 2-(halomethyl)morpholine derivatives is ring expansion. While specific studies on this compound are not extensively documented, a close analogue, 4-benzyl-3-chloromethylmorpholine, provides a well-established precedent for this transformation. rsc.org The reaction of this analogue with phenoxide anions yields not only the expected direct substitution product but also a significant amount of a seven-membered ring, a 1,4-oxazepine (B8637140) derivative. rsc.org

This outcome is explained by neighboring group participation (NGP) , also known as anchimeric assistance, from the morpholine nitrogen atom. wikipedia.org The nitrogen's lone pair of electrons attacks the electrophilic carbon bearing the halogen in an intramolecular SN2 reaction. This initial cyclization forms a highly strained, bicyclic aziridinium (B1262131) cation intermediate. This intermediate is ambident, meaning it has two electrophilic sites (the original carbon and the adjacent ring carbon) that can be attacked by an external nucleophile.

Path A (Direct Substitution): Attack of the nucleophile at the exocyclic methylene (B1212753) carbon of the aziridinium ion results in the opening of the three-membered ring to regenerate the six-membered morpholine skeleton, leading to the simple substitution product.

Path B (Ring Expansion): Attack of the nucleophile at one of the ring carbons of the aziridinium ion leads to the cleavage of an internal C-N bond. This results in the formation of a larger, seven-membered hexahydro-1,4-oxazepine ring. rsc.org

Given that the bromomethyl group is a better leaving group than a chloromethyl group, this compound is expected to undergo this ring expansion even more readily. The ratio of the ring-expanded product to the direct substitution product can be influenced by reaction conditions and the nature of the nucleophile.

| Starting Material | Reaction Condition | Product A (Substitution) | Product B (Ring Expansion) |

|---|---|---|---|

| 4-Benzyl-3-chloromethylmorpholine | Phenoxide Anion (Nu-) | 4-Benzyl-3-phenoxymethylmorpholine | 4-Benzyl-6-phenoxy-1,4-oxazepane |

Ring contraction pathways are not typically observed for this class of compounds, as the formation of smaller, more strained rings from the stable six-membered morpholine ring is energetically unfavorable. wikipedia.org

The formation of fused or bridged morpholine architectures from this compound is not a commonly reported transformation. Such structures typically require different synthetic strategies that build the bicyclic system from acyclic or different cyclic precursors. rsc.orgnih.gov For instance, concise syntheses of bridged morpholines like 8-oxa-3-aza-bicyclo[3.2.1]octane have been achieved from starting materials like furan-2,5-dicarboxylic acid. rsc.org

The aziridinium intermediate formed via neighboring group participation is key to the reactivity of this compound. While this intermediate readily leads to ring expansion through intermolecular nucleophilic attack, the formation of a fused or bridged system would necessitate a subsequent, different type of intramolecular reaction. This is generally considered a less favorable pathway. The incorporation of bridged morpholines has been explored in drug discovery to create conformationally restricted analogues of bioactive compounds, but these are synthesized via purpose-built routes, not from simple precursors like this compound. nih.gov

Elucidation of Reaction Mechanisms

Determining the precise mechanism of reactions involving this compound requires a combination of experimental and theoretical approaches. These studies are crucial to confirm the role of the aziridinium intermediate and to understand the factors that control the reaction pathways.

While specific experimental mechanistic studies on this compound are scarce, established physical organic chemistry techniques could be applied to probe its reactivity.

Kinetic Isotope Effects (KIEs): The KIE is the change in reaction rate upon isotopic substitution at or near the reaction center. nih.gov For the reaction of this compound, a secondary KIE could be measured by replacing the hydrogen atoms on the bromomethyl carbon with deuterium (B1214612) (CD2Br).

If the reaction proceeds via a direct, concerted SN2 mechanism, a small inverse KIE (kH/kD < 1) or no effect would be expected.

If the reaction involves neighboring group participation to form the aziridinium intermediate, the hybridization at the methylene carbon changes from sp3 towards sp2 in the transition state. This typically results in a small, normal KIE (kH/kD > 1). This is because the C-H bending vibrations are less restricted in the transition state, making it easier to break the C-H bond compared to the C-D bond.

| Proposed Mechanism | Isotopic Substitution | Expected kH/kD | Interpretation |

|---|---|---|---|

| Direct SN2 | 2-(Dideuterobromomethyl)-4-methylmorpholine | ~0.95 - 1.05 | sp3 center remains sp3-like in the transition state. |

| Neighboring Group Participation (NGP) | 2-(Dideuterobromomethyl)-4-methylmorpholine | > 1.05 | sp3 to sp2 rehybridization at the reaction center in the transition state. |

Intermediate Trapping: The existence of the proposed aziridinium cation intermediate could be confirmed experimentally. This involves running the reaction in the presence of a powerful, non-competing nucleophile that can "trap" the intermediate before it reacts further. For example, using sodium azide (NaN3) as a trapping agent could lead to the isolation of an azido-substituted product, providing strong evidence for the formation and existence of the cyclic aziridinium species. tue.nl

Modern computational chemistry provides powerful tools for mapping out reaction mechanisms, calculating the energies of intermediates and transition states, and predicting product distributions. e3s-conferences.org For this compound, density functional theory (DFT) calculations would be the method of choice.

A computational study would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactant, the aziridinium intermediate, the transition states connecting them, and the final products (both substitution and ring-expanded).

Transition State (TS) Analysis: Locating the transition state structures for both the direct SN2 pathway and the NGP pathway. The NGP pathway would have two transition states: one for the formation of the aziridinium ion (TS1) and another for its ring-opening by the nucleophile (TS2).

Energy Profile: Constructing a potential energy surface diagram that plots the energy of the system along the reaction coordinate. This would reveal the activation energies (the energy difference between the reactant and the transition state) for each pathway.

It is highly probable that such calculations would show that the activation barrier for the NGP pathway (via TS1) is significantly lower than that for a direct SN2 attack by an external nucleophile, confirming that anchimeric assistance is the dominant mechanistic route. nih.gov Furthermore, calculations could model the attack of a nucleophile on the two different electrophilic carbons of the aziridinium intermediate, predicting the ratio of ring-expanded to substitution products. e3s-conferences.org

| Computational Task | Parameter to be Calculated | Purpose |

|---|---|---|

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Determine the stable 3D structures of reactants, intermediates, and products. |

| Frequency Calculation | Vibrational frequencies | Confirm structures as minima (no imaginary frequencies) or transition states (one imaginary frequency). |

| Transition State Search | Activation Energy (ΔG‡) | Identify the energy barriers for competing reaction pathways (NGP vs. direct SN2). |

| Reaction Path Following (IRC) | Minimum Energy Path | Confirm that a transition state connects the correct reactant and product/intermediate. |

Lack of Sufficient Scientific Data for "this compound" Prevents Article Generation

Following a comprehensive and targeted search of available scientific literature, it has been determined that there is a significant lack of published research on the chemical compound "this compound." This scarcity of specific data, detailed research findings, and documented synthetic applications directly pertaining to this molecule makes it impossible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

Extensive searches for derivatization strategies and the synthetic utility of this compound did not yield any specific examples of its functional group interconversions with a variety of nucleophiles, its use in palladium-catalyzed cross-coupling reactions, or its application in Grignard and organolithium reagent chemistry. Furthermore, no literature could be found that details its role as a versatile building block in the construction of substituted heterocycles, carbocycles, macrocyclic systems, or polymeric materials.

While general principles of organic chemistry suggest that the bromomethyl group would be susceptible to nucleophilic substitution and could potentially participate in various coupling reactions, the absence of specific studies on this compound means that any attempt to create the requested article would be based on speculation rather than documented scientific evidence. To ensure the accuracy and integrity of the information provided, no article will be generated at this time. Further research and publication in the field of synthetic organic chemistry may provide the necessary data in the future.

Derivatization Strategies and Synthetic Utility of 2 Bromomethyl 4 Methylmorpholine

Chemo- and Regioselective Transformations for Advanced Scaffolds

The primary alkyl bromide functionality of 2-(Bromomethyl)-4-methylmorpholine serves as a highly reactive electrophilic center, primarily for nucleophilic substitution reactions. The development of advanced scaffolds often requires precise control over reaction outcomes, particularly when multiple functional groups are present or when specific constitutional isomers are desired. Chemo- and regioselective strategies are therefore essential to harness the full synthetic potential of this morpholine (B109124) derivative.

Selective Reactions in the Presence of Other Functional Groups

Chemoselectivity refers to the ability to react with one functional group in preference to another. The bromomethyl group of this compound is a potent electrophile, susceptible to attack by a wide range of nucleophiles. Its reactivity as a primary alkyl halide makes it an excellent substrate for SN2 reactions. This inherent reactivity allows for selective functionalization even when other, less reactive electrophilic or nucleophilic sites are present in the reaction partners.

For instance, in a molecule containing both a carboxylate and a thiol group, the softer, more nucleophilic thiol would preferentially attack the bromomethyl group over the harder carboxylate anion. Similarly, if a substrate contains both an amine and a hydroxyl group, the more nucleophilic amine will typically react faster. This principle allows the 2-(phenoxymethyl)-4-methylmorpholine moiety to be introduced selectively onto specific sites within a polyfunctional molecule.

Key factors influencing this selectivity include:

Nucleophile Strength and Hardness/Softness: Strong, soft nucleophiles (e.g., thiols, iodides, primary amines) react rapidly with the soft electrophilic carbon of the bromomethyl group.

Steric Hindrance: The accessibility of the primary bromide minimizes steric hindrance, favoring its reaction over more hindered electrophilic sites.

Reaction Conditions: Temperature, solvent, and the choice of base can be fine-tuned to modulate the reactivity of various functional groups and enhance the desired selective transformation.

The following table illustrates the expected chemoselective outcomes of reacting this compound with various bifunctional nucleophiles, based on established principles of chemical reactivity.

| Bifunctional Nucleophile | Structure of Nucleophile | More Reactive Site | Expected Major Product Structure | Rationale for Selectivity |

| 4-Aminophenol | H₂N-C₆H₄-OH | Amino Group (-NH₂) | 4-((4-Methylmorpholin-2-yl)methylamino)phenol | The amino group is generally a stronger nucleophile than the phenolic hydroxyl group. |

| 3-Mercaptopropanoic acid | HS-CH₂CH₂-COOH | Thiol Group (-SH) | 3-(((4-Methylmorpholin-2-yl)methyl)thio)propanoic acid | The soft thiol is a highly effective nucleophile for the soft electrophilic CH₂Br group (HSAB theory). |

| Serine methyl ester | HO-CH₂(CH(NH₂))COOCH₃ | Amino Group (-NH₂) | Methyl 2-amino-3-hydroxy-N-((4-methylmorpholin-2-yl)methyl)propanoate | The primary amine is significantly more nucleophilic than the primary alcohol or the ester carbonyl. |

This table presents illustrative examples based on theoretical reactivity principles. Actual reaction outcomes may vary based on specific conditions.

Directed Functionalization Strategies

Directed functionalization involves using a directing group to control the regioselectivity of a reaction, forcing it to occur at a specific position. magtech.com.cn While the this compound molecule itself is not typically used as a directing group for reactions like C-H activation, its reaction partner can contain a directing group to ensure the morpholine moiety is installed at a precise location on an advanced scaffold. magtech.com.cnnih.gov

In this strategy, a substrate is designed with a functional group (e.g., pyridine, amide, or carboxylic acid) that can coordinate to a metal catalyst or reagent. magtech.com.cn This coordination brings the reactive center into close proximity with a specific C-H bond or other site on the substrate, enabling its functionalization. The electrophilic this compound can then be used as a coupling partner in such transformations, although this application is less common than its use as a simple alkylating agent.

A more direct application involves substrate-controlled regioselectivity where the inherent structure of the reacting partner dictates the site of attack. For example, in nucleophilic aromatic substitution (SNAr) on a di-substituted aromatic ring, the electronic nature and position of the existing substituents will direct the incoming nucleophile (formed from the morpholine derivative) to a specific carbon.

Consider the reaction of a phenoxide, generated from a dihydroxyphenol, with this compound. The regiochemical outcome depends on which hydroxyl group is selectively deprotonated. A carefully chosen base and controlled reaction conditions can deprotonate the more acidic phenol, allowing the morpholine moiety to be appended at that specific position.

The table below provides hypothetical examples of how a directing group on a substrate could control the regioselective installation of the (4-methylmorpholin-2-yl)methyl group.

| Substrate with Directing Group | Directing Group | Reaction Type | Targeted Position | Hypothetical Product |

| 2-Phenylpyridine | Pyridyl Nitrogen | Palladium-catalyzed C-H Alkylation | ortho-C-H of Phenyl Ring | 2-(2-((4-Methylmorpholin-2-yl)methyl)phenyl)pyridine |

| Benzoic Acid | Carboxylic Acid | SNAr with a fluorinated precursor | ortho-position to an activating group | A specific regioisomer of a (4-methylmorpholin-2-yl)methoxy benzoic acid derivative |

This table illustrates the concept of directed functionalization. The feasibility of these specific reactions would require experimental validation.

Through these chemo- and regioselective strategies, this compound can be effectively incorporated into complex molecules, serving as a valuable building block for creating advanced scaffolds with precisely controlled architectures for various applications in materials science and medicinal chemistry.

Advanced Computational and Theoretical Studies of 2 Bromomethyl 4 Methylmorpholine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. nih.gov For 2-(Bromomethyl)-4-methylmorpholine, these studies would typically be initiated using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for organic compounds. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the electronic energy of the molecule at various atomic arrangements until the lowest energy conformation is found. For a flexible molecule like this compound, which contains a morpholine (B109124) ring and a rotatable bromomethyl group, a thorough conformational analysis would be necessary.

The morpholine ring typically adopts a chair conformation. researchgate.net The analysis would explore the different possible orientations (axial vs. equatorial) of the methyl and bromomethyl substituents on the ring to identify the global energy minimum structure. This process would yield precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

This table is illustrative of the type of data that would be generated from geometry optimization calculations. The values are not based on actual experimental or computational results.

| Parameter | Bond/Atoms Involved | Hypothetical Value |

| Bond Lengths | C-Br | 1.95 Å |

| C-N (ring) | 1.47 Å | |

| C-O (ring) | 1.43 Å | |

| N-CH₃ | 1.46 Å | |

| Bond Angles | C-C-Br | 109.5° |

| C-N-C (ring) | 112.0° | |

| Dihedral Angle | C-O-C-C (ring) | -55.0° |

Molecular Electrostatic Potential and Frontier Molecular Orbital Analysis

Once the optimized geometry is obtained, further calculations can reveal its electronic properties.

A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution across the molecule. researchgate.net This map would highlight regions that are electron-rich (electronegative, typically shown in red) and electron-poor (electropositive, shown in blue). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and the bromine atom, indicating regions susceptible to electrophilic attack.

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Spectroscopic Property Prediction and Validation

Computational methods can simulate various types of spectra, which can be used to validate experimental findings or to predict the spectral properties of uncharacterized compounds.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of NMR chemical shifts (¹H and ¹³C) are a powerful tool for structure elucidation. rsc.org The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Calculated chemical shifts for the optimized geometry of this compound would be compared to a standard reference compound (like tetramethylsilane) to predict its NMR spectrum.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy Simulations

Simulations of the infrared (IR) spectrum involve calculating the vibrational frequencies of the molecule. Each peak in the simulated IR spectrum corresponds to a specific vibrational mode (e.g., C-H stretching, C-O stretching, ring deformations). These theoretical frequencies are often scaled by a factor to better match experimental data.

Electronic (UV-Vis) spectroscopy simulations, typically performed using Time-Dependent DFT (TD-DFT), would predict the electronic transitions of the molecule. This would provide information about the wavelengths at which the molecule absorbs light, which is related to the transitions between molecular orbitals.

Computational Studies of Reactivity and Reaction Mechanisms

Theoretical chemistry can also be used to study the reactivity of this compound and the mechanisms of reactions in which it participates. By modeling the transition states of potential reactions, chemists can calculate activation energies and determine the most likely reaction pathways. For instance, a computational study could investigate the nucleophilic substitution reactions at the bromomethyl group, providing insight into the reaction kinetics and thermodynamics.

Activation Energies and Reaction Pathways (e.g., DFT Calculations)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the energetics of chemical reactions, including transition states and activation energies.

A hypothetical DFT study on this compound would likely involve mapping out the potential energy surface for its characteristic reactions, such as nucleophilic substitution at the bromomethyl group. Researchers would model the interaction of the morpholine derivative with various nucleophiles. The calculations would identify the transition state structure—the highest energy point along the reaction coordinate—and the energy barrier that must be overcome for the reaction to proceed.

Table 1: Hypothetical DFT-Calculated Activation Energies for the Nucleophilic Substitution of this compound with a Generic Nucleophile (Nu⁻)

| Reaction Step | Description | Hypothetical Activation Energy (kcal/mol) |

| TS1 | Transition state for the S_N2 attack of Nu⁻ on the bromomethyl group. | 20-30 |

| Product | Formation of the substituted product and bromide ion. | - |

Note: The values in this table are illustrative and based on typical activation energies for S_N2 reactions of alkyl bromides. Actual values would require specific DFT calculations.

These theoretical calculations would provide fundamental insights into the compound's reactivity and selectivity. For instance, comparing the activation energies for different nucleophiles would predict which reactions are more favorable.

Catalytic Cycle Analysis in Mediated Transformations

Should this compound be involved in a catalytic process, computational analysis would be essential to understand the mechanism. For example, if it were to act as a ligand in a metal-catalyzed cross-coupling reaction, DFT calculations could be employed to model the entire catalytic cycle.

This would involve calculating the energies of all intermediates and transition states in the proposed cycle, including:

Oxidative addition of the C-Br bond to the metal center.

Transmetalation (if applicable).

Reductive elimination to form the final product and regenerate the catalyst.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. This approach would be particularly insightful for understanding how this compound behaves in a solution and for exploring its conformational landscape.

An MD simulation would model the compound surrounded by a large number of solvent molecules. By solving Newton's equations of motion for every atom in the system, the simulation would generate a trajectory of atomic positions over time.

Analysis of this trajectory would reveal:

Solvent Effects: How the solvent molecules arrange around the solute and how this solvation shell affects the compound's conformation and reactivity.

Conformational Dynamics: The accessible conformations of the morpholine ring and the bromomethyl side chain, and the timescales of transitions between them. The chair-like conformation of the morpholine ring is expected to be the most stable, but boat and twist-boat conformations could also be populated.

Table 2: Key Conformational Dihedrals in this compound for MD Analysis

| Dihedral Angle | Description | Expected Predominant Conformation |

| C2-C1-N-C5 | Defines the morpholine ring pucker. | ~60° (gauche) for a chair conformation. |

| Br-C7-C2-N | Describes the orientation of the bromomethyl group relative to the ring. | Multiple low-energy conformations possible. |

Note: The numbering scheme assumes C2 is the carbon bearing the bromomethyl group, and C7 is the carbon of the methyl group attached to the bromine. Actual dihedral angles would be determined from the MD simulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.